Acetonitrile-1-13C,15N
Overview
Description
Acetonitrile-1-13C,15N: is a stable isotope-labeled compound with the molecular formula CH3(13C)(15N). It is a derivative of acetonitrile, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Acetonitrile-1-13C,15N, also known as Methyl cyanide-13C,15N, is a stable isotope of Acetonitrile
Mode of Action
It is known that the compound has a linear formula of ch313c15n .
Pharmacokinetics
It is known that the compound has a molecular weight of 4304 , which may influence its bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetonitrile-1-13C,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled methyl iodide (13CH3I) with isotopically labeled sodium cyanide (15NaCN) under anhydrous conditions. The reaction proceeds as follows:
13CH3I+15NaCN→13CH3−15CN+NaI
The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to achieve high isotopic purity and yield. The use of high-purity isotopically labeled precursors and advanced purification techniques ensures the production of this compound with isotopic purities of 99% for carbon-13 and 98% for nitrogen-15 .
Chemical Reactions Analysis
Types of Reactions: Acetonitrile-1-13C,15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid or other carboxylic acids.
Reduction: It can be reduced to form ethylamine or other amines.
Substitution: It can participate in nucleophilic substitution reactions to form different nitriles or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products:
Oxidation: Acetic acid (CH3COOH)
Reduction: Ethylamine (CH3CH2NH2)
Substitution: Various nitriles and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetonitrile-1-13C,15N is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. The isotopic labeling allows for the observation of specific carbon and nitrogen atoms within a molecule, providing detailed information about chemical environments and interactions.
Biology: In biological research, this compound is used as a tracer in metabolic studies. It helps in tracking the incorporation and transformation of carbon and nitrogen atoms in metabolic pathways, aiding in the understanding of biochemical processes.
Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Its isotopic labeling enables the study of drug metabolism and the identification of metabolic pathways involved in disease states.
Industry: In the industrial sector, this compound is used in the synthesis of isotopically labeled compounds for various applications, including pharmaceuticals, agrochemicals, and materials science .
Comparison with Similar Compounds
Acetonitrile-13C2,15N: This compound has both carbon atoms isotopically labeled with carbon-13 and the nitrogen atom labeled with nitrogen-15.
Acetonitrile-13C: This compound has only the carbon atom isotopically labeled with carbon-13.
Acetonitrile-15N: This compound has only the nitrogen atom isotopically labeled with nitrogen-15.
Uniqueness: Acetonitrile-1-13C,15N is unique due to the simultaneous labeling of both the carbon and nitrogen atoms. This dual labeling provides more comprehensive information in NMR studies compared to compounds with single isotopic labels. The ability to track both carbon and nitrogen atoms enhances the understanding of complex molecular interactions and reaction mechanisms .
Biological Activity
Acetonitrile-1-13C,15N is a stable isotope-labeled compound that has garnered interest in various biological and chemical research fields. This article explores its biological activity, particularly in relation to metabolic studies and its potential applications in cancer research and drug development.
Overview of this compound
Acetonitrile (CH₃CN) is a polar aprotic solvent widely used in organic synthesis and analytical chemistry. The isotopic labeling with carbon-13 () and nitrogen-15 () enhances its utility in tracing metabolic pathways due to the distinct nuclear magnetic resonance (NMR) characteristics of these isotopes. The compound's structure allows researchers to study carbon and nitrogen metabolism in biological systems through various analytical techniques.
Metabolic Flux Analysis
Recent studies have utilized this compound for metabolic flux analysis (MFA), which quantifies the flow of metabolites through metabolic pathways. This approach provides insights into how cells utilize nutrients under different conditions, particularly in cancerous tissues.
Key Findings
- Carbon and Nitrogen Metabolism : A study demonstrated the simultaneous tracking of carbon and nitrogen fluxes in Mycobacterium bovis using dual isotopic labeling. The results indicated that glutamate serves as a central node for nitrogen metabolism, while the incorporation of and allowed for detailed mapping of metabolic pathways .
- Cancer Metabolism : Research has shown that cancer cells exhibit altered metabolic profiles compared to normal cells. The use of acetonitrile-labeled compounds helps differentiate between these profiles by analyzing the incorporation ratios of and into key metabolites such as arginine and urea . This differentiation is crucial for understanding tumor metabolism and developing targeted therapies.
Study on Cytoprotection
A significant study evaluated the efficacy of an acetonitrile-water extract from Lens culinaris (lentils) against doxorubicin-induced cytotoxicity. The extract was shown to have protective effects on various cell lines, including HEK293 and SHSY5Y, when combined with chemotherapeutic agents .
- Experimental Setup : The extract was prepared using a 70% acetonitrile solution, followed by filtration and freeze-drying.
- Results :
- At a concentration of 2.5 mg/mL, the extract increased cell survival rates significantly when co-administered with doxorubicin.
- After 72 hours of incubation, the extract improved survival rates from 0% (doxorubicin alone) to approximately 53.6% when combined with the extract.
Data Tables
Study | Cell Line | Treatment | Concentration (mg/mL) | Survival Rate (%) |
---|---|---|---|---|
Cytoprotection Study | HEK293 | Doxorubicin + Extract | 2.5 | 112.43 |
Cytoprotection Study | SHSY5Y | Doxorubicin + Extract | 2.5 | 117.44 |
Cytoprotection Study | Osteoblasts | Doxorubicin + Extract | Varies (0.1 - 5) | Up to 53.6 |
Implications for Cancer Research
The ability to trace the metabolic pathways using this compound offers significant implications for cancer research:
- Targeted Therapies : Understanding how tumors metabolize nutrients can lead to the development of therapies that target specific metabolic pathways.
- Biomarker Development : Isotopic labeling can aid in identifying biomarkers for early detection of cancers based on altered metabolic profiles.
Properties
IUPAC Name |
acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-SUEIGJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]#[15N] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480077 | |
Record name | Methyl cyanide-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.038 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14320-89-9 | |
Record name | Methyl cyanide-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14320-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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